

Unveiling the Structural Landscape of Pyrimidine Analogs: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylpyrimidine

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A detailed examination of the X-ray crystal structures of three distinct pyrimidine derivatives offers valuable insights into the impact of substituent groups on their three-dimensional architecture. This guide provides a comparative analysis of their crystallographic data, a comprehensive overview of the experimental procedures employed for their structural determination, and a visual representation of their synthetic pathway.

This analysis focuses on a series of pyrimidine analogs synthesized and characterized for their potential biological activities. Understanding the precise molecular geometry of these compounds is paramount for researchers in drug discovery and materials science, as it directly influences their interaction with biological targets and their physicochemical properties. The data presented herein is derived from single-crystal X-ray diffraction studies, the gold standard for determining the atomic arrangement in a crystalline solid.^[1]

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the three pyrimidine analogs, designated as 1a, 2a, and 2b. These compounds share a common pyrimidine core but differ in their substituent groups, leading to distinct crystal packing and molecular conformations.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Compound 1a	Compound 2a	Compound 2b
Empirical Formula	C ₁₄ H ₁₅ N ₃ O ₅	C ₁₄ H ₁₃ Cl ₂ N ₃ O ₅ ·H ₂ O	C ₁₄ H ₁₅ N ₃ O ₅
Formula Weight	305.29	410.19	305.29
Crystal System	Monoclinic	Trigonal	Monoclinic
Space Group	P2 ₁ /n	R-3	P2 ₁ /c
a (Å)	10.321(3)	28.457(3)	9.983(2)
b (Å)	8.891(2)	28.457(3)	12.189(3)
c (Å)	15.698(4)	10.043(1)	11.758(3)
α (°)	90	90	90
β (°)	106.98(1)	90	108.03(1)
γ (°)	90	120	90
Volume (Å ³)	1376.1(6)	7041.1(1)	1361.2(5)
Z	4	18	4
R-factor (%)	5.38	6.78	4.88

Data sourced from Mohamed, G. G., et al. (2014).[\[2\]](#)

Table 2: Selected Bond Lengths (Å)

Bond	Compound 1a	Compound 2a	Compound 2b
N1-C2	1.378(3)	1.381(4)	1.376(3)
C2-N3	1.381(3)	1.378(4)	1.383(3)
N3-C4	1.401(3)	1.405(4)	1.402(3)
C4-C5	1.433(3)	1.429(4)	1.435(3)
C5-C6	1.369(3)	1.372(4)	1.368(3)
C6-N1	1.360(3)	1.363(4)	1.362(3)

Data sourced from Mohamed, G. G., et al. (2014).[2]

Table 3: Selected Bond Angles (°)

Angle	Compound 1a	Compound 2a	Compound 2b
C6-N1-C2	121.8(2)	121.5(3)	121.9(2)
N1-C2-N3	117.2(2)	117.5(3)	117.1(2)
C2-N3-C4	121.3(2)	121.0(3)	121.4(2)
N3-C4-C5	116.5(2)	116.8(3)	116.4(2)
C4-C5-C6	119.8(2)	119.5(3)	119.9(2)
C5-C6-N1	123.4(2)	123.7(3)	123.3(2)

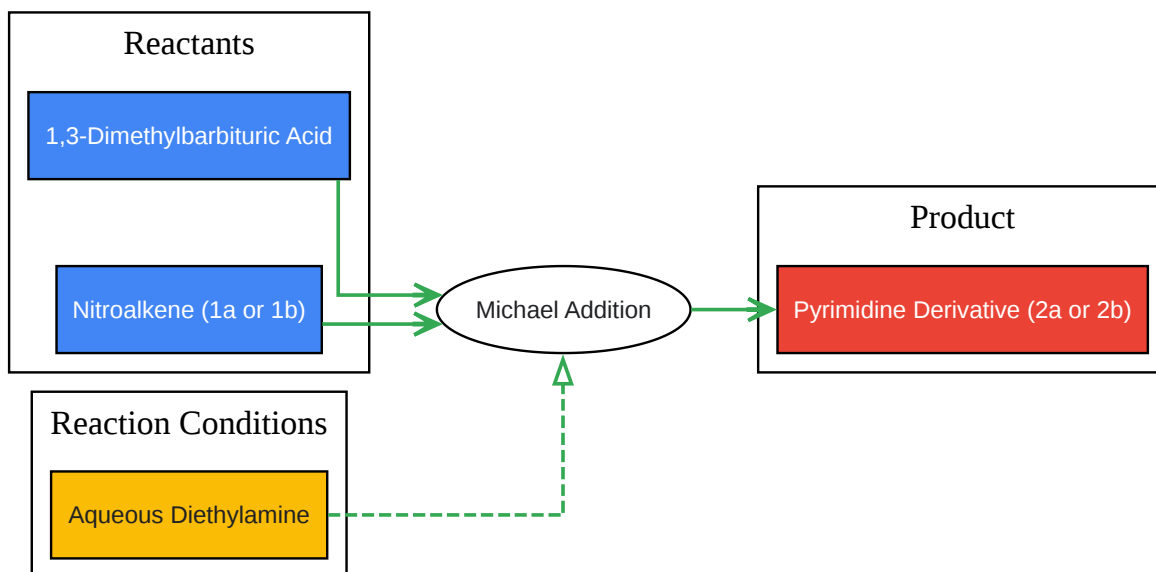
Data sourced from Mohamed, G. G., et al. (2014).[2]

Experimental Protocols

The structural data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine derivatives involved a Michael addition reaction. Specifically, 1,3-dimethylbarbituric acid was reacted with the appropriate nitroalkene in an aqueous solution of diethylamine, which acted as a catalyst.[2] This approach is highlighted for its environmentally friendly ("green") characteristics.[2]



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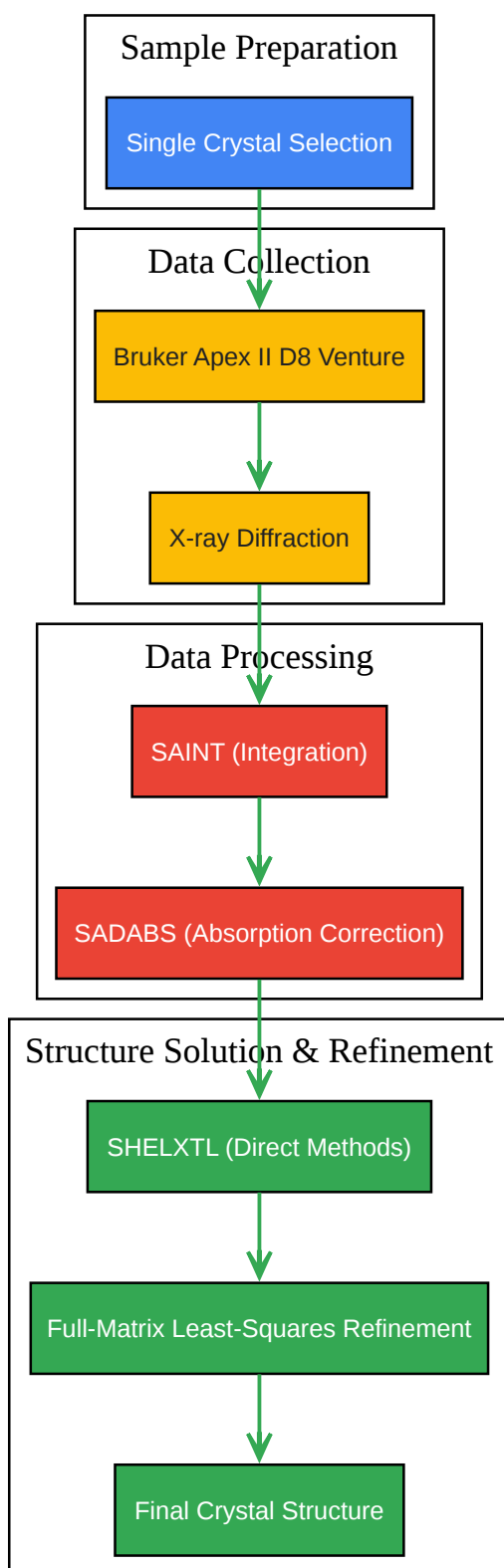
Synthetic pathway for the pyrimidine analogs.

X-ray Crystallography

Single crystals of the synthesized compounds suitable for X-ray diffraction were selected for analysis.

Data Collection: A Bruker Apex II D8 Venture diffractometer was used for data collection.[2] The crystal was mounted and maintained at a constant temperature during data collection.

Structure Solution and Refinement: The collected diffraction data were processed using the SAINT software package and corrected for absorption using SADABS.[2] The crystal structures were solved by direct methods using the SHELXTL program.[2] Refinement of the structures was carried out by a full-matrix least-squares technique on F^2 , with anisotropic displacement parameters for non-hydrogen atoms.[2] Hydrogen atoms were placed in geometrically calculated positions.[2]



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Experimental workflow for X-ray crystallography.

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- To cite this document: BenchChem. [Unveiling the Structural Landscape of Pyrimidine Analogs: A Comparative Crystallographic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356628#x-ray-crystal-structure-of-4-chloro-2-methoxy-6-methylpyrimidine-analogs]

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